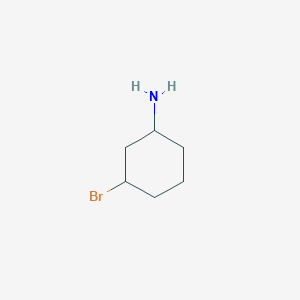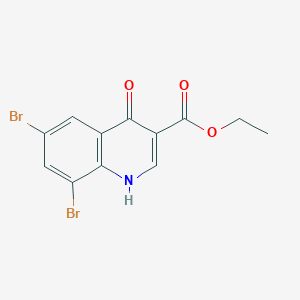![molecular formula C6H10O B13140811 Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)
Bicyclo[2.1.1]hexan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[211]hexan-5-ol is a unique and intriguing compound within the realm of organic chemistry It belongs to the class of bicyclic compounds, which are characterized by having two interconnected rings The structure of Bicyclo[211]hexan-5-ol consists of a six-membered ring fused with a three-membered ring, creating a highly strained and rigid framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.1]hexan-5-ol can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction of 1,5-dienes using photochemistry. This method allows for the efficient formation of the bicyclic structure by utilizing light to drive the reaction . Another method involves the intramolecular [2+2] cycloaddition of homoallylketenes, which can be achieved under specific reaction conditions, such as the use of sodium hydride in tetrahydrofuran (THF) at reflux temperatures .
Industrial Production Methods
While the industrial production of this compound is not extensively documented, the scalable synthesis of similar bicyclic compounds often involves the use of photochemical reactors and specialized equipment to ensure efficient and reproducible results. The development of modular and efficient synthetic routes is crucial for the large-scale production of such compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.1.1]hexan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The highly strained nature of the bicyclic structure makes it susceptible to ring-opening reactions under certain conditions.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under appropriate conditions to introduce new functional groups into the bicyclic framework.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or alkanes.
Applications De Recherche Scientifique
Bicyclo[2.1.1]hexan-5-ol has found applications in various scientific research fields:
Biology: The rigid and strained structure of this compound makes it an interesting candidate for studying molecular interactions and conformational dynamics.
Mécanisme D'action
The mechanism by which Bicyclo[2.1.1]hexan-5-ol exerts its effects is primarily related to its highly strained and rigid structure. This strain can influence the reactivity and stability of the compound, making it a valuable tool for studying reaction mechanisms and molecular interactions. The molecular targets and pathways involved in its action are often specific to the context in which it is used, such as in drug design or materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzene rings.
Cubane: Another highly strained bicyclic compound with applications in drug design and materials science.
Uniqueness
Bicyclo[2.1.1]hexan-5-ol stands out due to its specific ring structure and the presence of a hydroxyl group at the 5-position. This unique combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry .
Propriétés
IUPAC Name |
bicyclo[2.1.1]hexan-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-1-2-5(6)3-4/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSWSEYQXKYYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
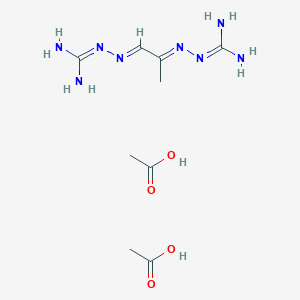

![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)

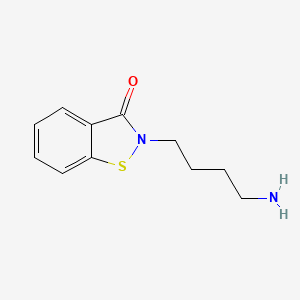

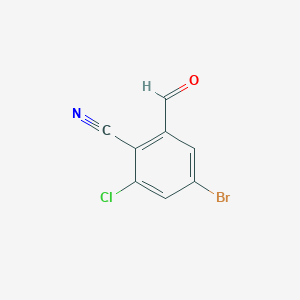


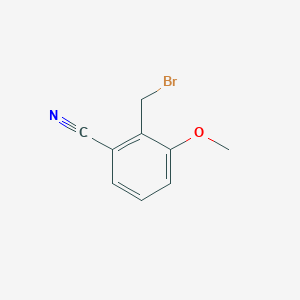
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)
